Nocistatin (bovine)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPWDFZVRDNEEX-GFTPUIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H135N21O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1927.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Bovine Nocistatin Precursor Protein: Prepronociceptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bovine prepronociceptin (PNOC) protein is a crucial precursor molecule that gives rise to at least two biologically active neuropeptides with opposing functions in pain modulation: nociceptin (also known as orphanin FQ) and nocistatin. While nociceptin is a potent pronociceptive and anti-analgesic peptide, nocistatin functions as its endogenous antagonist, blocking nociceptin-induced hyperalgesia and allodynia. This technical guide provides a comprehensive overview of the bovine prepronociceptin protein, detailing its structure, proteolytic processing, and the distinct signaling pathways and pharmacological profiles of its key peptide products. The document includes a summary of quantitative data, detailed experimental methodologies for the study of these peptides, and visual representations of the relevant biological pathways and workflows to facilitate a deeper understanding for researchers in pain management, neuropharmacology, and drug development.
Introduction
The discovery of the opioid receptor-like 1 (ORL1) receptor, now known as the nociceptin receptor (NOP), and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), unveiled a novel signaling system with significant implications for pain modulation and various other central nervous system functions. Further investigation into the precursor protein, prepronociceptin, led to the identification of another bioactive peptide, nocistatin. Nociceptin and nocistatin are co-localized in neuronal tissues and are released from the same precursor, yet they exhibit antagonistic effects, particularly in the context of pain perception. Nociceptin generally produces hyperalgesia and allodynia, whereas nocistatin blocks these effects. This intricate interplay between two peptides derived from a single precursor highlights a sophisticated regulatory mechanism within the nervous system. Understanding the molecular and cellular biology of bovine prepronociceptin and its
An In-depth Technical Guide to Bovine Nocistatin: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropeptide nocistatin, isolated from bovine brain tissue. It details its amino acid sequence, structural characteristics, the experimental protocols used for its characterization, and its known signaling pathways.
Bovine Nocistatin: Core Properties
Nocistatin is a 17-amino acid neuropeptide that is co-processed from the same precursor protein, prepronociceptin, as nociceptin/orphanin FQ (N/OFQ). Despite their common origin, nocistatin and N/OFQ often exhibit opposing biological effects, particularly in the modulation of pain.
Amino Acid Sequence and Physicochemical Characteristics
The primary structure of bovine nocistatin was first elucidated by Okuda-Ashitaka et al. in 1998. The sequence and its key quantitative properties are summarized below.
Table 1: Amino Acid Sequence and Physicochemical Properties of Bovine Nocistatin
| Parameter | Value | Reference |
| Amino Acid Sequence | H-Thr-Glu-Pro-Gly-Leu-Glu-Glu-Val-Gly-Glu-Ile-Glu-Gln-Lys-Gln-Leu-Gln-OH | |
| One-Letter Code | TEPGLEEVGEIEQKQLQ | |
| Number of Residues | 17 | |
| Molecular Formula | C₈₂H₁₃₅N₂₁O₃₂ | |
| Molecular Weight | 1927.1 g/mol | |
| Theoretical pI | 3.67 | |
| GRAVY (Grand Average of Hydropathicity) | -1.1 |
Structure of Bovine Nocistatin
Primary and Secondary Structure
As detailed above, bovine nocistatin is a heptadecapeptide. The C-terminal hexapeptide fragment, Glu-Gln-Lys-Gln-Leu-Gln, is conserved across bovine, human, and murine species and is responsible for its allodynia-blocking activity.
While a crystal structure of nocistatin has not been deposited in the Protein Data Bank (PDB), its conformation in solution has been investigated. A study using proton nuclear magnetic resonance (NMR) in helicogenic solvents indicated that nocistatin adopts a well-defined helical structure. This helical conformation is also consistent with NMR analysis of the C-terminal octapeptide, which retains biological activity.
Three-Dimensional Structure Prediction
Experimental Protocols
This section outlines the methodologies central to the discovery and characterization of bovine nocistatin.
Isolation and Sequencing of Endogenous Nocistatin
Endogenous nocistatin was originally isolated from bovine brain. The process involves standard biochemical techniques for peptide purification, followed by sequencing.
Methodology:
-
Tissue Homogenization: Bovine brain tissue is homogenized in an acidic buffer to extract peptides and prevent proteolytic degradation.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris, yielding a supernatant rich in soluble peptides.
-
Chromatographic Purification: The supernatant undergoes multiple rounds of high-performance liquid chromatography (HPLC) to separate the complex mixture of peptides. This is typically a multi-step process involving:
-
Reverse-Phase HPLC (RP-HPLC): Peptides are separated based on their hydrophobicity.
-
Ion-Exchange Chromatography: Peptides are separated based on their net charge.
-
-
Fraction Bioassay: HPLC fractions are tested for biological activity, specifically for the ability to block N/OFQ-induced allodynia, to guide the purification process.
-
Amino Acid Sequencing: The purified, biologically active peptide is sequenced using automated Edman degradation.
Solid-Phase Peptide Synthesis (SPPS)
Synthetic nocistatin is crucial for research purposes. It is typically produced via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: The synthesis begins with a solid support resin, such as 2-chlorotrityl chloride resin, which is swelled in a suitable solvent (e.g., Dichloromethane).
-
First Amino Acid Loading: The C-terminal amino acid (Glutamine), with its α-amino group protected by an Fmoc group, is covalently attached to the resin.
-
Deprotection: The Fmoc protecting group is removed from the attached amino acid using a mild base, typically a solution of piperidine in DMF, exposing a free amine.
-
Coupling Cycle: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., TBTU) and added to the resin, forming a new peptide bond with the free amine.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full 17-residue peptide is assembled on the resin.
-
Cleavage and Final Deprotection: The completed peptide is cleaved from the resin using a strong acidic cocktail (e.g., containing Trifluoroacetic acid - TFA), which also removes any side-chain protecting groups.
-
Purification: The crude synthetic peptide is purified using preparative RP-HPLC to yield the final high-purity product.
Receptor Binding Assays
Studies have shown that while nocistatin does not bind to the N/OFQ receptor (NOP), it does bind with high affinity to other sites in mouse brain and spinal cord membranes. A competitive binding assay using a radiolabeled ligand is a standard method to characterize these interactions.
Methodology:
-
Membrane Preparation: Brain or spinal cord tissue is homogenized and centrifuged to prepare a crude membrane fraction, which is then resuspended in a binding buffer (e.g., Tris buffer).
-
Assay Incubation: A constant concentration of a radiolabeled probe (e.g., ³H-labeled nocistatin or a known ligand for a suspected receptor) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of unlabeled nocistatin (the "competitor") are added to parallel incubations.
-
Separation: The reaction is terminated by rapid filtration through glass-fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of nocistatin that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be calculated.
Signaling Pathways and Biological Function
Nocistatin is a neuromodulator with complex actions, often opposing those of N/OFQ. Its signaling is independent of the NOP receptor and is thought to occur through a yet-unidentified G protein-coupled receptor (GPCR).
Antagonism of Nociceptin (N/OFQ) in Pain Signaling
A primary function of nocistatin is the blockade of N/OFQ-induced pain states. N/OFQ, when administered spinally, induces hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from normally non-painful stimuli). Nocistatin effectively reverses these effects.
Inhibition of Serotonin Release via a Gᵢ/ₒ-Coupled Receptor
Nocistatin has been shown to inhibit the release of serotonin (5-HT) from cortical synaptosomes. This action is sensitive to pertussis toxin (PTX), which specifically inactivates Gᵢ/ₒ proteins. This provides strong evidence that nocistatin acts through a Gᵢ/ₒ-coupled GPCR, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.
The Discovery and Isolation of Bovine Nocistatin: A Technical Guide
An In-depth Examination of the Purification of a Key Neuromodulatory Peptide from Bovine Brain Tissue
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of bovine nocistatin, a neuropeptide with significant implications for pain modulation and neuroscience research. Nocistatin was first identified and isolated from bovine brain tissue in 1998, a landmark discovery that revealed a new layer of complexity within the nociceptin/orphanin FQ (N/OFQ) system. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational work in this area.
Introduction: The Emergence of Nocistatin
Nocistatin, a 17-amino acid peptide, is derived from the same precursor protein, prepronociceptin, as the well-known neuropeptide nociceptin (also known as orphanin FQ). While nociceptin is known to induce hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus), nocistatin was discovered to have opposing biological effects. Specifically, it blocks the hyperalgesia and allodynia induced by nociceptin, suggesting a role as a negative modulator within the pain signaling cascade. This discovery has opened new avenues for the development of novel analgesic drugs.
Physicochemical and Biological Properties of Bovine Nocistatin
Initial characterization of purified bovine nocistatin revealed key properties that are summarized in the tables below.
Table 1: Amino Acid Sequence and Molecular Weight of Bovine Nocistatin
| Property | Value |
| Amino Acid Sequence | Thr-Glu-Pro-Gly-Leu-Glu-Glu-Val-Gly-Glu-Ile-Glu-Gln-Lys-Gln-Leu-Gln |
| Number of Residues | 17 |
| Molecular Weight (Da) | 1927.1 |
Data sourced from publicly available information on synthetic bovine nocistatin.
Table 2: Biological Activity of Bovine Nocistatin
| Biological Effect | Description |
| Antagonism of Nociceptin | Blocks nociceptin-induced allodynia and hyperalgesia. |
| Attenuation of Prostaglandin E2-induced pain | Reduces pain responses evoked by prostaglandin E2. |
| Binding Specificity | Binds with high affinity to membranes of the mouse brain and spinal cord but does not bind to the nociceptin receptor (NOP receptor). |
The carboxy-terminal hexapeptide, Glu-Gln-Lys-Gln-Leu-Gln, has been identified as the region responsible for its allodynia-blocking activity and is conserved across bovine, human, and murine species.
Experimental Protocols: Isolation and Purification of Bovine Nocistatin
While the seminal 1998 paper by Okuda-Ashitaka et al. in Nature describes the successful isolation of nocistatin from bovine brain, the detailed, step-by-step experimental protocol is not fully available in the public domain. Therefore, the following section presents a generalized, multi-step protocol for the purification of neuropeptides from bovine brain tissue, based on established methodologies. This should be considered a representative workflow.
Tissue Extraction
-
Tissue Procurement and Preparation: Obtain fresh bovine brains and immediately place them on ice.
-
Homogenization: Mince the brain tissue and homogenize in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases and facilitate peptide extraction. A typical ratio is 4 volumes of buffer to 1 gram of tissue.
-
Centrifugation: Centrifuge the homogenate at high speed (e.
physiological role of endogenous Nocistatin (bovine)
An In-depth Technical Guide on the Physiological Role of Endogenous Nocistatin (Bovine)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nocistatin, a neuropeptide derived from the same precursor as Nociceptin/Orphanin FQ (N/OFQ), presents a complex and compelling profile as a modulator of key physiological processes, particularly in the realm of pain transmission. First isolated from bovine brain, this heptadecapeptide functions as a nuanced antagonist to the actions of N/OFQ, despite not binding to the canonical N/OFQ receptor (NOP). Its actions are mediated through a distinct, yet to be fully identified, receptor system, involving Gi/o protein signaling. Endogenous Nocistatin has demonstrated potent anti-hyperalgesic and anti-allodynic effects in various preclinical models, attenuating pain from inflammatory and neuropathic sources. Beyond nociception, it exhibits gastroprotective effects, influences learning and memory, and modulates uterine contractility. This guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and physiological functions of bovine Nocistatin, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and therapeutic development.
Molecular Characteristics and Origin
Nocistatin is a bioactive peptide processed from the precursor protein, prepronociceptin/orphanin FQ (ppNoc/OFQ). This precursor relationship means that Nocistatin and N/OFQ are often co-localized and co-released, setting the stage for their functional interactions.
-
Bovine Nocistatin: The endogenous peptide isolated from bovine brain is a heptadecapeptide (17 amino acids).
-
Conserved Active Core: The biological activity is primarily attributed to its carboxy-terminal hexapeptide sequence: Glu-Gln-Lys-Gln-Leu-Gln . This sequence is conserved across bovine, human, and murine species, highlighting its functional importance.
-
Species Variation: While the active core is conserved, the full length of the peptide varies between species. For example, the putative human counterpart is a larger, 30-amino acid peptide.
Caption: Processing of the ppNoc/OFQ precursor yields both Nocistatin and N/OFQ.
Mechanism of Action and Signaling
Nocistatin's mechanism is distinct from classical opioid and N/OFQ pathways. It does not bind to the N/OFQ receptor (NOP, also known as ORL1), which is the primary target for Nociceptin. Instead, evidence points to a novel receptor system.
-
Receptor Binding: High-affinity binding sites for Nocistatin have been identified on membranes from the mouse brain and spinal cord, separate from the NOP receptor.
-
G-Protein Coupling: Its actions are sensitive to Bordetella pertussis toxin, indicating that the Nocistatin receptor is coupled to inhibitory Gi/o proteins. This is further supported by its ability to inhibit 5-HT release via a Gi/o protein-mediated pathway.
-
Downstream Effectors: The specific downstream signaling cascades are still under investigation, but potential effectors include the modulation of ion channels and second messengers. For instance, its inhibitory effect on uterine contractions may involve the activation of Ca²⁺-dependent K⁺ channels and an elevation of intracellular cAMP.
Caption: Distinct signaling pathways for Nocistatin and N/OFQ.
Physiological Roles of Endogenous Nocistatin
Pain Transmission and Modulation
The most extensively studied role of Nocistatin is its modulation of pain, where it functionally opposes the pro-nociceptive effects of N/OFQ.
-
Anti-Hyperalgesia and Anti-Allodynia: Nocistatin effectively blocks the hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from normally non-painful stimuli) induced by both N/OFQ and prostaglandin E2. The endogenous nature of this regulation is confirmed by experiments showing that intrathecal administration of an anti-nocistatin antibody lowers the pain threshold for N/OFQ-induced allodynia.
-
Inflammatory Pain: It significantly attenuates the hyperalgesia associated with inflammatory conditions induced by agents like carrageenan/kaolin and formalin (in the initial phase).
-
Modulation of Opioid Analgesia: N/OFQ is known to have anti-opioid effects. Nocistatin reverses the N/OFQ-induced inhibition of morphine analgesia, suggesting it may act as a facilitator of opioid-based pain relief in certain contexts.
-
Model-Specific Effects: The analgesic effects of Nocistatin appear to be context-dependent. While effective in inflammatory pain models, it shows no effect in acute thermal pain models like the hot plate test. One study also reported that it can induce hyperalgesia in the rat formalin test, contrasting with other findings and suggesting a complex, possibly dose- or location-dependent, role.
Caption: Opposing roles of Nocistatin and N/OFQ in spinal pain processing.
Table 1: Quantitative Data on Nocistatin's Effects in Pain Modulation
| Effect Studied | Species/Model | Administration | Effective Dose/ID₅₀ | Citation |
| Blockade of N/OFQ-induced allodynia | Mouse | Intrathecal (i.t.) | ID₅₀: 329 pg/kg (human NST) | |
| Blockade of PGE₂-induced allodynia | Mouse | Intrathecal (i.t.) | ID₅₀: 16.6 ng/kg (human NST) | |
| Reversal of N/OFQ's anti-morphine effect | Rat | Intracerebroventricular (i.c.v.) | 0.05 - 500 ng (peak at 0.5 ng) | |
| Reduction of inflammatory hyperalgesia | Rat | Intracerebroventricular (i.c.v.) | 0.5 - 50 pmol/rat | |
| Blockade of N/OFQ analgesia | Rat (CCI model) | Intrathecal (i.t.) | 10 µg |
Note: Human Nocistatin (h-NST) was found to be approximately 10 times less potent than bovine Nocistatin (b-NST).
Central Nervous System Functions
Beyond pain, Nocistatin influences other CNS activities.
-
Learning and Memory: It has been shown to counteract the impairment of learning and memory processes that can be induced by N/OFQ or scopolamine.
-
Neurotransmitter Release: Nocistatin selectively suppresses inhibitory synaptic transmission (both glycinergic and GABAergic) in the spinal cord dorsal horn. This action contrasts with N/OFQ, which inhibits excitatory transmission in the same region.
Gastrointestinal System
-
Gastroprotection: When administered centrally (i.c.v.) in rats, Nocistatin provides significant protection to the gastric mucosa against ethanol-induced damage. This effect is dose-dependent, observed in the 0.2-1 nmol range, with diminished effects at higher doses. The mechanism appears to be independent of the NOP receptor but is antagonized by opioid receptor blockers (mu, delta, and kappa) and is dependent on the vagus nerve, indicating a centrally-mediated pathway involving the endogenous opioid system.
Table 2: Quantitative Data on Nocistatin's Gastroprotective Effects
| Effect Studied | Species/Model | Administration | Effective Dose Range | Mechanism | Citation |
| Reduction of ethanol-induced mucosal lesions | Rat | Intracerebroventricular (i.c.v.) | 0.2 - 1 nmol | Opioid-mediated, Vagal-dependent |
Uterine Function
-
Inhibition of Uterine Contractions: In isolated organ bath studies, Nocistatin demonstrates a dose-dependent inhibitory effect on uterine contractions evoked by prostaglandins and KCl. This suggests a potential role in regulating uterine quiescence.
Table 3: Quantitative Data on Nocistatin's Uterine Effects
| Effect Studied | Model | Effective Dose Range | Potential Mechanism | Citation |
| Inhibition of uterine contractions | Isolated rat uterus | 1 pM - 1 µM | Ca²⁺-dependent K⁺ channels, ↑cAMP |
Detailed Experimental Protocols
Isolation of Endogenous Nocistatin from Bovine Brain
This protocol is based on the methodology described in the initial isolation studies.
-
Tissue Homogenization: Fresh bovine brains are homogenized in an acidic solution (e.g., 1 M acetic acid) to inactivate endogenous proteases and extract peptides.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant containing the peptide extract is collected.
-
Initial Purification: The extract is passed through a C18 Sep-Pak cartridge. The cartridge is washed with a low-concentration organic solvent (e.g., 4% acetonitrile in 0.1% trifluoroacetic acid) to remove hydrophilic impurities.
-
Elution: Peptides are eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC): The eluted fraction is subjected to multiple rounds of reverse-phase HPLC using different column materials (e.g., C18, C8) and gradient conditions to separate the complex peptide mixture.
-
Fraction Bioassay: Fractions are collected and tested for biological activity, such as the ability to block N/OFQ-
The Role of Bovine Nocistatin in Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocistatin is a neuropeptide derived from the same precursor protein, prepronociceptin, as Nociceptin/Orphanin FQ (N/OFQ). The gene sequence for this precursor is highly conserved across multiple species, including bovine, human, and murine. While N/OFQ is recognized as the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor and generally acts as an inhibitor of learning and memory, Nocistatin has emerged as a key functional antagonist. It counteracts the effects of N/OFQ without binding to the NOP receptor, suggesting a distinct and opposing role in the modulation of cognitive processes. This guide provides an in-depth analysis of the function of Nocistatin, with a focus on its impact on learning and memory, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its role.
The Nociceptin/Nocistatin System: A Dual-Control Modulator of Memory
The N/OFQ system is a significant neuromodulatory pathway with a high density of NOP receptors in brain regions critical for cognition, such as the hippocampus and cortex. Activation of the NOP receptor by N/OFQ is broadly associated with amnestic effects. Studies have consistently shown that intracerebroventricular (i.c.v.) or intra-hippocampal administration of N/OFQ impairs performance in various learning and memory tasks, including spatial learning in the Morris water maze and associative memory in passive avoidance tasks. Furthermore, mice lacking the NOP receptor exhibit enhanced learning abilities and more robust hippocampal long-term potentiation (LTP), a cellular correlate of memory formation.
In contrast, Nocistatin functions as a counter-regulatory peptide. It has been demonstrated to ameliorate memory impairments induced not only by N/OFQ but also by cholinergic antagonists like scopolamine. This suggests that Nocistatin plays a pro-mnemonic or memory-restorative role, acting to oppose the inhibitory influence of the N/OFQ system and potentially other pathways that dampen synaptic plasticity. The co-derivation of these two peptides with opposing functions from a single precursor points to a sophisticated, built-in mechanism for finely tuning synaptic activity and cognitive function within the central nervous system.
Quantitative Data from Behavioral Studies
The following tables summarize the quantitative outcomes from key behavioral studies investigating the effects of Nocistatin and Nociceptin on learning and memory in mice. The data is primarily derived from passive avoidance and Y-maze spontaneous alternation tasks.
Table 1: Effects on Scopolamine-Induced Memory Impairment Data sourced from Hiramatsu & Inoue (1999)
| Task | Animal Model | Treatment Group | Dose (nmol/mouse, i.c.v.) | Outcome | Quantitative Result |
| Y-Maze | Mice | Scopolamine (Sco) | 0.8 mg/kg, i.p. | Impaired Alternation | ~45% Alternation |
| Sco + Nocistatin | 1.5 | Attenuated Impairment | ~55% Alternation | ||
| Sco + Nocistatin | 5.0 | Attenuated Impairment | ~60% Alternation | ||
| Passive Avoidance | Mice | Scopolamine (Sco) | 0.8 mg/kg, i.p. | Impaired Memory | ~40s Step-Down Latency |
| Sco + Nocistatin | 1.5 | Attenuated Impairment | ~150s Step-Down Latency | ||
| Sco + Nocistatin | 5.0 | Attenuated Impairment | ~200s Step-Down Latency |
Table 2: Opposing Effects of Nociceptin and Nocistatin Data sourced from Hiramatsu & Inoue (1999)
| Task | Animal Model | Treatment Group | Dose (nmol/mouse, i.c.v.) | Outcome | Quantitative Result |
| Passive Avoidance | Mice | Nociceptin | 5.0 | Memory Impairment | Shortened Latency |
| Nocistatin | 5.0 | No Effect on Normal Memory | No Change in Latency | ||
| Nociceptin + Nocistatin | 5.0 (each) | Impairment Reversed | Latency Significantly Increased vs. Nociceptin alone | ||
| Y-Maze | Mice | Nociceptin | 5.0 | Impaired Alternation | Decreased % Alternation |
| Nocistatin | 5.0 | No Effect on Normal Alternation | No Change in % Alternation | ||
| Nociceptin + Nocistatin | 5.0 (each) | Impairment Reversed | % Alternation Increased vs. Nociceptin alone |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following protocols are standard for assessing the effects of neuropeptides on learning and memory in rodent models.
Intracerebroventricular (i.c.v.) Administration
-
Objective: To deliver peptides directly into the central
Species Differences in Nocistatin Peptide Sequence: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nocistatin is a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), prepronociceptin. Despite their common origin, nocistatin and N/OFQ often exhibit opposing biological activities, particularly in the modulation of pain. Nocistatin has been shown to block N/OFQ-induced allodynia and hyperalgesia, highlighting its potential as a therapeutic target. While its biological functions are of significant interest, it is crucial to understand the structural variations of nocistatin across different species to facilitate translational research and drug development. This technical guide provides a comprehensive overview of the species-specific differences in the nocistatin peptide sequence, detailed experimental protocols for its study, and a summary of its signaling pathway.
Species-Specific Nocistatin Peptide Sequences
Nocistatin is a peptide that varies in length and amino acid sequence across different species. However, a highly conserved carboxy-terminal hexapeptide, Glu-Gln-Lys-Gln-Leu-Gln, is responsible for its allodynia-blocking activity. The full-length peptides differ significantly, with bovine nocistatin being a 17-amino acid peptide, while the human, rat, and mouse counterparts are 30, 35, and 41 amino acids long, respectively. The human version has been found to be about 10 times less potent than the bovine version in blocking nociceptin-induced allodynia.
The following table summarizes the amino acid sequences of nocistatin from human, bovine, mouse, and rat, derived from their respective prepronociceptin sequences.
| Species | Nocistatin Amino Acid Sequence | Length (Amino Acids) |
| Human | VQHHGLLANLQEETGARLERHGLVEQKQLQ | 30 |
| Bovine | TEPGLEEVGEIEQKQLQ | 17 |
| Mouse | VQHHGLLANLQEETGARLERHGLVAGRGPEEEQKQLQ | 41 |
| Rat | VQHHGLLANLQEETGARLERHGLVAGRGPEEQKQLQ | 35 |
The conserved C-terminal hexapeptide is highlighted in bold.
Experimental Protocols
Peptide Sequencing of Nocistatin by Mass Spectrometry
This protocol outlines a general workflow for the identification and sequencing of nocistatin from biological samples, such as brain tissue homogenates.
2.1.1. Sample Preparation and Peptide Extraction
-
Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for peptides.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid).
-
Dry the eluted peptide fraction using a vacuum centrifuge.
2.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Reconstitute the dried peptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. The HPLC will separate the peptides based on their physicochemical properties.
-
Ionize the separated peptides using electrospray ionization (ESI).
-
The mass spectrometer will perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Select the precursor ion corresponding to the predicted m/z of nocistatin for fragmentation.
-
Fragment the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire a tandem mass spectrum (MS2) of the resulting fragment ions.
2.1.3. Data Analysis
-
Use a de novo sequencing algorithm to interpret the MS2 spectrum and determine the amino acid sequence of the fragmented peptide.
-
Alternatively, if the species is known, the acquired spectrum can be matched against a protein sequence database containing the prepronociceptin sequence for that species.
Methodological & Application
Application Notes and Protocols: Intrathecal Nocistatin (Bovine) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), has garnered significant interest in the field of pain research. Unlike N/OFQ, which can exhibit both pronociceptive and antinociceptive properties depending on the context, nocistatin often acts as a functional antagonist to the pronociceptive effects of N/OFQ. Intrathecal administration in rodent models is a critical methodology for elucidating the spinal mechanisms of action of these peptides. This document provides detailed protocols for the intrathecal injection of bovine nocistatin in rats, summarizes quantitative data from relevant studies, and illustrates the pertinent signaling pathways. The active carboxy-terminal hexapeptide of nocistatin is conserved across bovine, human, and murine species, making bovine nocistatin a relevant tool for research in rats.
Data Presentation
The following table summarizes quantitative data from studies involving the intrathecal administration of nocistatin in rats, highlighting its effects on nociception.
| Agonist/Antagonist Administered Intrathecally | Dose Range | Animal Model | Key Findings |
| Nocistatin | 10 µg | Chronic Constriction Injury (CCI) rats | Blocked the analgesic effect of 10 µg N/OFQ on thermal hyperalgesia. By itself, this dose of nocistatin had no effect on the pain threshold. |
| Nocistatin | 0.001 - 10 nmol/rat | Formalin test in rats | At 10 nmol, induced hyperalgesia. |
| Nocistatin | Not specified | In vitro rat spinal cord slices | Selectively suppressed inhibitory (GABAergic and glycinergic) synaptic transmission. |
| Nociceptin/Orphanin FQ (N/OFQ) | 3, 10, 30 µg | Chronic Constriction Injury (CCI) rats | 10 and 30 µg doses significantly increased foot withdrawal latency, indicating an analgesic effect. |
| Nociceptin/Orphanin FQ (N/OFQ) | Not specified | In vitro rat spinal cord slices | Inhibited excitatory (glutamatergic) synaptic transmission. |
Experimental Protocols
Preparation of Bovine Nocistatin for Intrathecal Injection
This protocol outlines the preparation of a bovine nocistatin solution for intrathecal administration in rats.
Materials:
-
Bovine Nocistatin (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline solution (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: Allow the lyophilized bovine nocistatin to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add the appropriate volume of saline to the vial.
-
Solubilization: Gently vortex the vial to ensure the peptide is fully dissolved. Nocistatin is soluble in PBS, and saline is a commonly used vehicle for intrathecal neuropeptide injections.
-
Dilution: Prepare the final desired concentration for injection by diluting the stock solution with sterile 0.9% saline.
-
Storage: Store the stock solution and any unused diluted solution at -20°C. Avoid repeated freeze-thaw cycles.
Intrathecal Injection Protocol (Lumbar Puncture) in Anesthetized Rats
This protocol details the procedure for a single intrathecal injection via lumbar puncture in anesthetized rats. This method is less invasive than chronic catheter implantation.
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Small animal anesthesia machine
-
Electric shaver or clippers
-
Povidone-iodine and 70% ethanol for sterilization
-
Sterile surgical drapes
-
Hamilton syringe (10-50 µL) with a 25-30 gauge needle
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lumbar region of the back, from approximately L1 to S1.
-
Sterilize the shaved area by scrubbing with povidone-iodine followed by 70% ethanol, repeating this process three times.
-
Place the anesthetized rat in a prone position on a sterile field over a heating pad to maintain body temperature. The spine should be curved to widen the intervertebral spaces.
-
-
Intrathecal Injection:
-
Identify the intervertebral space between the L5 and L6 vertebrae by palpating the iliac crests; a line connecting them passes approximately over the L6 spinous process.
-
Insert a 25-30 gauge needle attached to the Hamilton syringe at a slight angle (approximately 15-30 degrees) into the space between L5 and L6.
-
A characteristic tail-flick or a slight dural pop indicates successful entry into the subarachnoid space.
-
Slowly inject the desired volume of nocistatin solution (typically 10-20 µL for rats) over approximately 30 seconds.
-
Leave the needle in place for an additional 30-60 seconds to prevent backflow of the injectate upon withdrawal.
-
Gently withdraw the needle.
-
-
Post-Procedure Care:
-
Apply gentle pressure to the injection site with a sterile gauze pad for a moment. No suturing is typically required for a simple needle puncture.
-
Monitor the rat continuously until it has fully recovered from anesthesia. This includes observing for normal breathing and righting reflex.
-
Provide post-operative analgesia as recommended by your institution's animal care and use committee. For example, meloxicam (2 mg/kg) can be administered.
-
House the rat individually after the procedure to prevent injury from cage mates.
-
Monitor the animal for any signs of neurological deficit, distress, or infection at the injection site for at least 72 hours post-injection.
-
Visualization of Pathways and Workflows
Signaling Pathways of Nociceptin/Orphanin FQ and Nocistatin
The following diagram illustrates the opposing effects of N/OFQ and nocistatin on synaptic transmission in the spinal cord. N/OFQ, acting through its receptor (NOP), inhibits excitatory neurotransmission. In contrast, nocist
Application Notes and Protocols for Intracerebroventricular Administration of Bovine Nocistatin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of bovine nocistatin in mice, summarizing its biological effects, detailing experimental protocols, and presenting quantitative data from various studies. This document is intended to serve as a practical guide for researchers investigating the physiological roles of nocistatin and its potential as a therapeutic agent.
Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), has been shown to modulate a range of biological processes within the central nervous system. Unlike nociceptin, which often produces hyperalgesic and allodynic effects, nocistatin can counteract these actions, suggesting a complex regulatory role in pain pathways. Furthermore, research indicates its involvement in learning, memory, and neuronal signaling. Intracerebroventricular administration is a key technique for studying the central effects of nocistatin, bypassing the blood-brain barrier to directly target the central nervous system.
Data Presentation
The following tables summarize the quantitative data from studies involving the ICV administration of bovine nocistatin in mice and rats, highlighting its effects on pain, learning, and memory.
Table 1: Effects of Bovine Nocistatin on Nociception
| Species | Model | Nocistatin Dose (ICV) | Effect | Reference |
| Rat | Carrageenan/kaolin-induced hyperalgesia | 0.5-50 pmol/rat | Dose-dependently reduced inflammatory hyperalgesia. | |
| Mouse | Nociceptin-induced allodynia | Not specified | Blocks nociceptin-induced allodynia and hyperalgesia. | |
| Mouse | Prostaglandin E2-evoked pain | Not specified | Attenuates pain evoked by prostaglandin E2. |
Table 2: Effects of Bovine Nocistatin on Learning and Memory
| Species | Test | Nociceptin Dose (ICV) | Nocistatin Dose (ICV) | Effect of Nocistatin | Reference |
| Mouse | Step-down passive avoidance task | 5.0 nmol/mouse | 5.0 nmol/mouse | Significantly improved nociceptin-induced impairment of learning. | |
| Mouse | Spontaneous alternation in Y-maze | 5.0 nmol/mouse | 5.0 nmol/mouse | Significantly improved nociceptin-induced impairment of memory. |
Table 3: Effects of Bovine Nocistatin on Neuronal Activity
| Species | Preparation | Nocistatin Concentration | Effect | Reference |
| Mouse | Neocortical synaptosomes | 1 µM | Inhibited K+-evoked [3H]5-hydroxytryptamine ([3H]5-HT) release. | |
| Mouse | Thalamus (in vivo) | Not specified | Co-injection with N/OFQ significantly modulates c-Fos expression. | |
| Mouse | Hippocampus (in vivo) | Not specified | Co-injection with N/OFQ significantly attenuated N/OFQ-induced c-Fos expression. |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection
This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse for the subsequent ICV administration of bovine nocistatin.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection needle (sized to protrude slightly beyond the guide cannula)
-
Microsyringe pump
-
Bovine nocistatin (lyophilized)
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic apparatus. Shave the scalp and sterilize the surgical area with an appropriate antiseptic.
-
Surgical Incision: Make a midline incision in the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target lateral ventricle. Bregma coordinates for the lateral ventricle in mice are typically: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Closure: Suture the scalp incision around the cemented cannula. Insert a dummy cannula into the guide cannula to prevent blockage.
-
Recovery: Allow the animal to recover for at least one week before any experimental procedures.
-
Nocistatin Preparation: On the day of the experiment, dissolve the lyophilized bovine nocistatin in sterile saline or aCSF to the desired concentration.
-
ICV Injection: Gently restrain the mouse and remove the dummy cannula. Insert the injection needle, connected to a microsyringe, into the guide cannula. Infuse the nocistatin solution at a slow, controlled rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL. Leave the injection needle in place for a minute post-injection to allow for diffusion. Replace the dummy cannula.
Experimental Workflow for ICV Injection
Behavioral Assay: Step-Down Passive Avoidance Task
This task assesses learning and memory by measuring the latency of a mouse to step down from a platform to a grid floor where it previously received a mild foot shock.
Materials:
-
Passive avoidance apparatus (a chamber with a grid floor and an elevated platform)
-
Electric shock generator
Procedure:
-
Training Session: Place the mouse on the platform in the chamber. When the mouse steps down onto the grid floor, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Nocistatin Administration: 30 minutes before the test session, administer bovine nocistatin (e.g., 5.0 nmol/mouse, ICV) and/or nociceptin.
-
Test Session: 24 hours after the training session, place the mouse back on the platform. Record the latency to step down to the grid floor (step-down latency). A longer latency indicates better memory of the aversive stimulus.
In Vitro Assay: Synaptosome Preparation and Neurotransmitter Release
This protocol is for measuring neurotransmitter release from isolated nerve terminals (synaptosomes) to study the direct effects of nocistatin on neuronal communication.
Materials:
-
Mouse brain tissue (e.g., neocortex)
-
Sucrose buffer
-
Percoll gradient solutions
-
High-potassium buffer (e.g., containing 10 mM KCl)
-
Radiolabeled neurotransmitter (e.g., [3H]5-HT)
-
Scintillation counter
-
Bovine nocistatin
Procedure:
-
Synaptosome Preparation: Homogenize mouse neocortex in sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes. Purify the synaptosomes using a Percoll gradient centrifugation.
-
Loading: Incubate the purified synaptosomes with the radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for uptake.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.
-
Stimulation and Treatment: Stimulate neurotransmitter release by briefly switching to a high-potassium buffer. Apply bovine nocistatin (e.g., 1 µM) to the perfusion buffer before and during stimulation to observe its effect on release.
-
Quantification: Collect the superfusate in fractions and measure the radioactivity in each fraction using a scintillation counter to quantify neurotransmitter release.
Signaling Pathway of Bovine Nocistatin in 5-HT Release
Application Notes and Protocols: In Vitro Electrophysiology with Nocistatin (bovine) on Dorsal Horn Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocistatin, a neuropeptide derived from the same precursor as Nociceptin/Orphanin FQ (N/OFQ), has emerged as a significant modulator of nociceptive processing within the spinal cord dorsal horn.[1][2][3] Unlike N/OFQ, which typically exhibits antinociceptive properties by suppressing excitatory neurotransmission, Nocistatin demonstrates opposing effects, primarily through the selective reduction of inhibitory synaptic transmission.[1][2][4] This document provides detailed application notes and protocols for studying the effects of bovine Nocistatin on dorsal horn neurons using in vitro electrophysiology, specifically whole-cell patch-clamp recordings in spinal cord slices.
Data Presentation: Quantitative Effects of Nocistatin
The following tables summarize the quantitative data on the effects of Nocistatin on synaptic transmission in dorsal horn neurons.
| Parameter | Nocistatin Effect | Neurotransmitter System | Receptor Independence | Species | Reference |
| Synaptic Transmission | Selective reduction of inhibitory postsynaptic currents (IPSCs) | GABAergic and Glycineric | Independent of N/OFQ receptor (NOP/ORL1) | Rat, Mouse | [1][2] |
| Excitatory Transmission | No effect on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) | Glutamatergic | - | Rat, Mouse | [1][2] |
| Mechanism of Action | Presynaptic inhibition of neurotransmitter release | Inhibitory Interneurons | Involves a Pertussis Toxin (PTX)-sensitive G-protein | Rat | [2][4] |
Experimental Protocols
Spinal Cord Slice Preparation
This protocol is adapted from methodologies described for rodent spinal cord slice electrophysiology.[2][5][6]
Materials:
-
Young Sprague Dawley rats or mice (10-16 days old)[2]
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with 95% O2 / 5% CO2. Composition (in mM): 250 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 CaCl2, 4 MgCl2.
-
Standard aCSF, bubbled with 95% O2 / 5% CO2. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.[2]
-
Recovery chamber
Procedure:
-
Anesthetize the animal deeply with ether or isoflurane and decapitate.
-
Rapidly dissect the spinal column and isolate the lumbar spinal cord in ice-cold, oxygenated sucrose-aCSF.
-
Mount the lumbar segment on the vibratome stage.
-
Cut transverse slices (250-400 µm thick) in the ice-cold sucrose-aCSF.[2][5]
-
Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated standard aCSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for obtaining whole-cell recordings from visually identified neurons in the superficial dorsal horn (laminae I-II).[2][7][8]
Materials:
-
Spinal cord slices
-
Recording chamber on a fixed-stage microscope with DIC optics and infrared illumination
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system (e.g., Multiclamp 700B, pClamp software)[8]
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal (pipette) solution. Composition (in mM): 130 K-gluconate, 20 KCl, 2 MgCl2, 0.05 EGTA, 3 Na-ATP, 0.1 Na-GTP, 10 Na-HEPES, pH adjusted to 7.3 with KOH.[2] QX-314 (5 mM) can be added to block voltage-gated sodium channels.[2]
-
Standard aCSF
-
Bovine Nocistatin stock solution
-
Drug application system (perfusion or focal application)
Procedure:
-
Transfer a spinal cord slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at room temperature.
-
Visually identify neurons in the substantia gelatinosa (lamina II) using the microscope.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.[5]
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Record baseline synaptic activity. For evoked responses, place a stimulating electrode in the dorsal root entry zone or adjacent to the recorded neuron.[2][7]
-
To isolate inhibitory postsynaptic currents (IPSCs), add glutamate receptor blockers such as CNQX (10 µM) and D-APV (50 µM) to the aCSF.[2]
-
To isolate excitatory postsynaptic currents (EPSCs), hold the neuron at the reversal potential for chloride.
-
-
Bath apply bovine Nocistatin at the desired concentration (e.g., 1 µM) and record the changes in synaptic activity.
-
Wash out the Nocistatin with standard aCSF to observe recovery.
-
Monitor access resistance throughout the experiment; discard recordings with significant changes.[2]
Visualizations
Experimental Workflow
References
- 1. Modulation of synaptic transmission by nociceptin/orphanin FQ and nocistatin in the spinal cord dorsal horn of mutant mice lacking the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Suppression of Inhibitory Synaptic Transmission by Nocistatin in the Rat Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nocistatin, a peptide that blocks nociceptin action in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Experimental Protocols and Analytical Procedures for Studying Synaptic Transmission in Rodent Spinal Cord Dorsal Horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of excitatory synaptic transmission by nociceptin in superficial dorsal horn neurones of the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic Inhibition of Primary Nociceptive Signals to Dorsal Horn Lamina I Neurons by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bovine Nocistatin Analgesia Using the Formalin Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formalin test is a widely utilized in vivo model for assessing the efficacy of analgesic compounds. It induces a biphasic nociceptive response in rodents, characterized by an early, acute phase resulting from direct activation of nociceptors, and a later, tonic phase involving central sensitization in the dorsal horn of the spinal cord. This model is particularly valuable for screening novel chemical entities with potential analgesic properties. Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ, has been shown to modulate pain transmission and may play an opposing role to the pro-nociceptive effects of nociceptin. Specifically, bovine Nocistatin has been isolated and its C-terminal hexapeptide, responsible for its allodynia-blocking activity, is conserved across species including humans and murine models. These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic effects of bovine Nocistatin.
Data Presentation: Efficacy of Nocistatin in the Formalin Test
The following tables summarize quantitative data from studies investigating the effects of Nocistatin in the rodent formalin test.
| Compound | Dose | Administration Route | Timing of Administration | Animal Model | Effect on Formalin Test Phase 1 | Effect on Formalin Test Phase 2 | Reference |
| Nocistatin | 1 pg | Intrathecal | 1 min before formalin | Mice | Significant attenuation | Not specified | |
| Nocistatin | 10 - 1000 pg | Intrathecal | 10 min after formalin | Mice | No effect | Significant inhibition | |
| Nocistatin | Not Specified | Intrathecal | Not Specified | Rat | Attenuated flinching behavior | No effect | |
| Nociceptin/Orphanin FQ | 10 pg | Intrathecal | Concurrent with formalin | Mice (1% formalin) | No effect | Aggravated (effect reversed by 10 pg Nocistatin) | |
| Nociceptin/Orphanin FQ | 0.3 and 1 µg | Intrathecal | Not Specified | Mice (2% formalin) | Significant inhibition | Significant inhibition |
Note: The analgesic effects of Nocistatin appear to be independent of the classic opioid system, as they are not antagonized by naloxone.
Experimental Protocols
-
Species: Male Sprague-Dawley rats or male ICR mice are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing environment for at least 15-30 minutes before the experiment.
-
Bovine Nocistatin (lyophilized)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Formalin solution (e.g., 1%, 2%, or 5% in saline)
-
Hamilton syringes (for mice) or 0.5-ml syringes with 28-30G needles (for rats)
-
Observation chambers with mirrors to allow for unobstructed observation of the animal's paws.
-
Video recording equipment (optional, but recommended to reduce observer bias)
-
Timer
-
Preparation of Nocistatin Solution:
-
Reconstitute lyophilized bovine Nocistatin in sterile saline to the desired stock concentration.
-
Prepare serial dilutions to obtain the final desired doses for injection.
-
-
Animal Preparation and Drug Administration:
-
For intrathecal (i.t.) administration, animals are lightly anesthetized, and the designated dose of Nocistatin or vehicle (saline) is injected into the subarachnoid space.
-
-
Formalin Injection:
-
At the specified time point relative to Nocistatin administration (e.g., 1 minute before or 10 minutes after), inject a standard volume of formalin solution subcutaneously into the dorsal or plantar surface of the animal's hind paw.
-
For rats: 50 µl of 5% formalin.
-
For mice: 10-20 µl of 1-5% formalin.
-
-
-
Observation and Data Collection:
-
Immediately after the formalin injection, place the animal in the observation chamber.
-
Record the cumulative time spent licking or the number of flinches of the injected paw.
-
The observation period is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute pain due to direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 20-40 minutes post-injection. This phase reflects inflammatory pain and central sensitization.
-
-
-
Calculate the total time spent licking or the total number of flinches for each phase.
-
Compare the responses of the Nocistatin-treated groups to the vehicle-treated control group.
-
Statistical analysis can be performed using appropriate tests such as ANOVA followed by post-hoc tests to determine statistical significance.
Visualizations
Caption: Experimental workflow for the formalin test.
Caption: Nocistatin signaling pathway in nociception.
Discussion and Considerations
-
The biphasic nature of the formalin test allows for the differentiation between analgesic effects on acute nociception (Phase 1) and inflammatory pain with central sensitization (Phase 2).
-
Nocistatin has been shown to attenuate both phases of the formalin test, although the effect on each phase can be dose and timing-dependent.
-
The mechanism of Nocistatin's analgesic effect is complex and appears
Application Notes and Protocols: Nocistatin (bovine) in Pain Modulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocistatin, a neuropeptide processed from the same precursor as nociceptin/orphanin FQ (N/OFQ), has been identified as a key modulator of pain signaling. Unlike classical analgesics, studies have indicated that bovine Nocistatin and its homologues do not exert a direct dose-dependent analgesic effect on the basal response to acute thermal stimuli in the tail-flick assay. However, it plays a significant role in attenuating hyperalgesia and allodynia, and functionally antagonizes certain effects of N/OFQ.
This document provides detailed protocols for the tail-flick assay and intracerebroventricular (i.c.v.) administration for evaluating the effects of Nocistatin. It also presents quantitative data from studies investigating Nocistatin's modulatory role in pain-related models and outlines its proposed signaling pathways.
Data Presentation
As direct dose-response data for bovine Nocistatin's analgesic effect in the tail-flick assay is not supported by current literature, the following tables summarize its modulatory effects in other relevant models.
Table 1: Effect of Intracerebroventricular (i.c.v.) Nocistatin on Carrageenan/Kaolin-Induced Inflammatory Hyperalgesia in the Rat Paw-Pressure Test
| Dose of Nocistatin (pmol/rat, i.c.v.) | Effect on Hyperalgesia |
| 0.5 - 50 | Dose-dependent reduction |
Data summarized from a study indicating that while i.c.v. Nocistatin (50 pmol/rat) had no effect on the nociceptive threshold in non-inflamed rats, it dose-dependently reduced inflammatory hyperalgesia.
Table 2: Effect of Intracerebroventricular (i.c.v.) Nocistatin on N/OFQ's Antagonism of Morphine Analgesia in the Rat Tail-Flick Test
| Dose of Nocistatin (ng/rat, i.c.v.) | Reversal of N/OFQ's Anti-Morphine Effect |
| 0.005 | No significant effect |
| 0.05 | Significant reversal |
| 0.5 | Most effective dose for reversal |
| 5 | Significant reversal |
| 50 | Significant reversal |
| 500 | Significant reversal |
This data demonstrates a bell-shaped dose-response curve where Nocistatin, while having no direct effect on tail-flick latency alone, significantly reverses the antagonistic effect of N/OFQ on morphine-induced analgesia.
Experimental Protocols
Protocol 1: Tail-Flick Assay for Thermal Nociception
This protocol describes the standard procedure for measuring the latency of a rodent's tail-flick response to a thermal stimulus, a common method for assessing the efficacy of analgesics.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers appropriate for the species (e.g., Broome-style restrainers for rats or mice)
-
Test substance (Nocistatin) and vehicle control
-
Syringes and needles for administration
-
Timer (often integrated into the analgesia meter)
-
Personal Protective Equipment (PPE)
Procedure:
-
Acclimatization:
-
Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
On the day of the experiment, allow animals to acclimate to the testing room for at least 30 minutes.
-
Gently place each animal in the restrainer for several minutes on consecutive days leading up to the experiment to reduce stress.
-
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source, typically focusing the beam on a specific area (e.g., 4 cm from the tip).
-
Activate the heat source and start the timer.
-
Observe for the characteristic tail flick, which automatically stops the timer and deactivates the heat source.
-
Record the baseline tail-flick latency (TFL). A normal baseline is typically 2-4 seconds.
-
To prevent tissue damage, a cut-off time (e.g., 8-10 seconds) must be established. If the animal does not flick its tail by this time, the heat source is turned off, and the maximum latency is recorded.
-
Repeat the baseline measurement 2-3 times for each animal with a sufficient interval between measurements and use the average.
-
-
Administration of Test Substance:
-
Administer Nocistatin (or vehicle control) via the desired route (e.g., intracerebroventricular, intrathecal, intravenous). See Protocol 2 for i.c.v. administration.
-
-
Post-Administration Latency Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the TFL measurement as described in step 2.
-
The timing of these measurements should be based on the expected pharmacokinetics of the test substance.
-
-
Data Analysis:
-
The analgesic effect can be expressed as the raw TFL in seconds or calculated as the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Compare the TFLs or %MPE of the Nocistatin-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol outlines the surgical procedure for administering substances directly into the lateral ventricles of the rat brain, a common method for studying the central effects of neuropeptides like Nocistatin.
Materials:
-
Stereotaxic apparatus
-
Anesthetic machine (e.g., for isoflurane)
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Nocistatin (bovine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), has emerged as a significant modulator of neuronal excitability and pain pathways. Unlike nociceptin, which typically exerts inhibitory effects on neurons, nocistatin has been shown to produce excitatory actions in specific brain regions by potentiating cationic currents. Notably, the carboxy-terminal hexapeptide of nocistatin is conserved across bovine, human, and murine species, suggesting a consistent biological function.
These application notes provide a comprehensive guide for investigating the effects of bovine nocistatin on neuronal ion channels using the whole-cell patch-clamp technique. The protocols detailed below are designed to facilitate the study of nocistatin's mechanism of action, particularly its modulation of Transient Receptor Potential Canonical (TRPC) channels through a G-protein coupled pathway.
Mechanism of Action: The Nocistatin Signaling Pathway
Nocistatin exerts its excitatory effects on specific neuronal populations, such as those in the central nucleus of the amygdala (CeA) and the rostral agranular insular cortex (RAIC) that project to the periaqueductal gray (PAG), through a distinct signaling cascade. It activates a Gαq/11-coupled receptor, initiating a downstream pathway that involves Phospholipase C (PLC) and Protein Kinase C (PKC). This cascade ultimately leads to the opening of TRPC cation channels, resulting in neuronal depolarization.
Data Presentation
| Parameter | Control | Nocistatin (1 µM) | % Change |
| Resting Membrane Potential (mV) | -65 ± 2.1 | -58 ± 1.8 | 10.8% |
| Input Resistance (MΩ) | 450 ± 25 | 380 ± 20 | -15.6% |
| Inward Current at -70 mV (pA) | -15 ± 3.2 | -45 ± 5.7 | 200% |
| TRPC-mediated Current Density (pA/pF) |
Application Notes and Protocols: Calcium Imaging of Neuronal Activity with Nocistatin (Bovine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocistatin is a neuropeptide derived from the same precursor protein as nociceptin/orphanin FQ (N/OFQ). While N/OFQ is the endogenous ligand for the nociceptin opioid peptide (NOP) receptor, formerly known as the opioid receptor-like 1 (ORL1) receptor, nocistatin does not bind to this receptor. Instead, it appears to exert its biological effects through a distinct, yet to be fully characterized, high-affinity binding site in the brain and spinal cord. Functionally, nocistatin often acts as an antagonist to the effects of N/OFQ, particularly in pain signaling pathways where it has been shown to block N/OFQ-induced allodynia and hyperalgesia.
The precise intracellular signaling mechanism of nocistatin is still under investigation. While N/OFQ, acting through the G protein-coupled NOP receptor, is known to inhibit voltage-gated calcium channels and activate potassium channels, leading to a reduction in neuronal excitability, the direct effects of nocistatin on neuronal calcium signaling are less clear. Some evidence suggests an indirect influence on calcium-dependent processes, such as the involvement of Ca2+-dependent K+ channels. However, studies in certain neuronal populations, like those in the rat locus coeruleus, have shown that nocistatin does not directly alter voltage-gated calcium channel currents.
These application notes provide a framework for investigating the effects of bovine nocistatin on neuronal activity using calcium imaging, a powerful technique for monitoring intracellular calcium dynamics as a proxy for neuronal activation. The provided protocols are intended as a starting point and may require optimization for specific neuronal cell types and experimental questions.
Data Presentation: Nocistatin in Neuronal Signaling Studies
The following table summarizes quantitative data from published studies on nocistatin, providing a reference for experimental design.
| Parameter | Value | Species/Cell Type | Experimental Context | Reference |
| Effective Concentration | 1 pM - 1 µM | Isolated rat uterus | Inhibition of prostaglandin- and KCl-evoked contractions | |
| Concentration for in vivo administration (intrathecal) | 10 pg - 1 µg | Rat | Blockade of N/OFQ-induced allodynia and hyperalgesia | |
| Concentration for in vitro electrophysiology | 1 µM - 10 µM | Rat locus coeruleus neurons | No direct effect on barium currents (a measure of Ca2+ channel activity) | |
| Binding Affinity | High affinity | Mouse brain and spinal cord membranes | Characterization of a distinct nocistatin binding site |
Signaling Pathways
The signaling pathways of N/OFQ and the proposed, though not fully elucidated, pathway for nocistatin are distinct. N/OFQ's canonical pathway involves the NOP receptor, leading to the inhibition of neuronal activity. Nocistatin's mechanism is independent of the NOP receptor and may involve its own receptor and downstream effectors.
Experimental Protocols
Protocol 1: Calcium Imaging of Nocistatin Effects on Cultured Neurons
This protocol outlines the steps for assessing the effect of nocistatin on intracellular calcium levels in cultured primary neurons or neuronal cell lines.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, PC12)
-
Culture medium and supplements
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)
-
Pluronic F-127
Application Notes and Protocols for the Co-administration of Nocistatin (bovine) with Morphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-administration of bovine Nocistatin with morphine, focusing on its potential to mitigate opioid tolerance. The protocols outlined below are synthesized from established research methodologies to guide the design and execution of relevant preclinical studies.
Introduction
Nocistatin is a neuropeptide derived from the same precursor protein as Nociceptin/Orphanin FQ (N/OFQ), a peptide known to antagonize morphine's analgesic effects. While Nocistatin itself does not appear to possess intrinsic analgesic properties nor directly affect morphine-induced analgesia, it has been shown to counteract the anti-analgesic effects of N/OFQ. Most notably, research indicates that Nocistatin can reverse both acute and chronic tolerance to morphine, suggesting its potential as an adjunct therapy to improve the long-term efficacy of opioid analgesics. The following sections detail the experimental protocols to investigate these effects and summarize the key quantitative findings from relevant literature.
Data Presentation
The following tables summarize quantitative data from key studies on the co-administration of Nocistatin and morphine in rodent models.
Table 1: Effective Doses of Intracerebroventricular (i.c.v.) Nocistatin in Modulating Morphine Effects in Rats
| Effect of Nocistatin | Effective Dose Range (per rat) | Most Effective Dose (per rat) | Reference |
| Reversal of Chronic Morphine Tolerance | 0.005 - 50 ng | 0.5 ng | |
| Partial Reversal of Acute Morphine Tolerance | 0.5 ng | 0.5 ng | |
| Reversal of N/OFQ's Antagonism of Morphine Analgesia | 0.05 - 500 ng | 0.5 ng |
Note: The dose-response curve for Nocistatin's effects is often bell-shaped.
Table 2: Representative Dosing for Induction of Morphine Tolerance in Rats
| Morphine Sulfate Dose | Route of Administration | Dosing Schedule | Duration | Outcome | Reference |
| 10 mg/kg | Subcutaneous (s.c.) | Twice daily | 3 days | Development of tolerance | |
| 8 mg/kg | Subcutaneous (s.c.) | Twice daily | 10 days (for 3-month-old rats) | Development of tolerance |
Experimental Protocols
The following are detailed protocols for key experiments involving the co-administration of Nocistatin and morphine.
Protocol 1: Induction of Chronic Morphine Tolerance in Rats
Objective: To induce a state of tolerance to the analgesic effects of morphine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Morphine sulfate solution (10 mg/mL in sterile saline)
-
Sterile syringes and needles for subcutaneous injection
-
Animal scale
Procedure:
-
House rats individually and allow them to acclimate to the facility for at least 7 days before the start of the experiment.
-
On day 1, establish a baseline analgesic response to morphine using the Tail-Flick Test (see Protocol 3).
-
For the induction of tolerance, administer morphine sulfate (10 mg/kg, s.c.) twice daily (e.g., at 9:00 AM and 5:0
Application Notes and Protocols for Studying Synaptic Transmission in Spinal Cord Slices with Nocistatin (bovine)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of bovine Nocistatin to study synaptic transmission in spinal cord slices. Nocistatin, a neuropeptide derived from the same precursor as Nociceptin/Orphanin FQ (N/OFQ), exhibits distinct and often opposing effects on nociception and synaptic plasticity. This document outlines detailed protocols for electrophysiological studies, data presentation guidelines, and visual representations of the experimental workflow and underlying signaling pathways.
Introduction
Nocistatin is a biologically active neuropeptide that has been shown to modulate pain transmission and other central nervous system functions. Unlike N/OFQ, which primarily interacts with the N/OFQ receptor (NOP receptor), Nocistatin acts through a distinct, yet to be fully characterized, receptor system. In the spinal cord dorsal horn, a critical site for the integration of nociceptive information, bovine Nocistatin has been demonstrated to selectively suppress inhibitory synaptic transmission. Specifically, it reduces the release of GABA and glycine from presynaptic terminals, while having no effect on excitatory glutamatergic transmission. This selective action on inhibitory circuits provides a powerful tool for dissecting the roles of inhibitory and excitatory balance in spinal sensory processing and pathological pain states.
The effects of Nocistatin are mediated through a presynaptic, pertussis toxin (PTX)-sensitive mechanism, suggesting the involvement of Gi/o protein-coupled receptors. Interestingly, the functional outcomes of Nocistatin application appear to be dose-dependent. High doses have been reported to be pronociceptive, likely due to the disinhibition of dorsal horn neurons, while lower doses can exert antinociceptive effects. This latter effect is thought to be mediated by a reduction in glycine release, which in turn diminishes the glycine-dependent activation of NMDA receptors.
These notes will detail the necessary protocols to investigate these complex actions of bovine Nocistatin on synaptic transmission in ex vivo spinal cord slice preparations.
Data Presentation
Quantitative data from experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Effects of Bovine Nocistatin on Inhibitory Postsynaptic Currents (IPSCs) in Spinal Cord Dorsal Horn Neurons
| Parameter | Control | Nocistatin (concentration) | Washout |
| Spontaneous IPSCs (sIPSCs) | |||
| Frequency (Hz) | |||
| Amplitude (pA) | |||
| Decay Time Constant (ms) | |||
| Miniature IPSCs (mIPSCs) | |||
| Frequency (Hz) | |||
| Amplitude (pA) | |||
| Decay Time Constant (ms) | |||
| Evoked IPSCs (eIPSCs) | |||
| Amplitude (pA) | |||
| Paired-Pulse Ratio |
Table 2: Effects of Bovine Nocistatin on Excitatory Postsynaptic Currents (EPSCs) in Spinal Cord Dorsal Horn Neurons
| Parameter | Control | Nocistatin (concentration) | Washout |
| Spontaneous EPSCs (sEPSCs) | |||
| Frequency (Hz) | |||
| Amplitude (pA) | |||
| Decay Time Constant (ms) | |||
| Miniature EPSCs (mEPSCs) | |||
| Frequency (Hz) | |||
| Amplitude (pA) | |||
| Decay Time Constant (ms) | |||
| Evoked EPSCs (eEPSCs) | |||
| Amplitude (pA) | |||
| Paired-Pulse Ratio |
Experimental Protocols
Spinal Cord Slice Preparation
This protocol is adapted from established methods for preparing acute spinal cord slices for electrophysiological recordings.
Materials:
-
Young Sprague-Dawley rats (10-16 days old)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Dissection dish with ice-cold, oxygenated "modified" artificial cerebrospinal fluid (aCSF)
-
Incubation chamber with oxygenated aCSF
-
Modified aCSF composition (in mM): Sucrose 248, KCl 3, NaH2PO4 1.25, MgSO4 2, CaCl2 1, NaHCO3 26, Glucose 10; saturated with 95% O2 / 5% CO2.
-
Standard aCSF composition (in mM): NaCl 124, KCl 3.6, CaCl2 2.5, NaH2PO4 1.2, MgCl2 1.2, NaHCO3 25, Glucose 11; saturated with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the rat pup deeply with isoflurane or under ether narcosis followed by decapitation.
-
Rapidly perform a laminectomy to expose the spinal cord.
-
Carefully dissect out the lumbar enlargement of the spinal cord and immediately transfer it to the ice-cold, oxygenated modified aCSF.
-
Mount the spinal cord segment onto the vibratome stage.
-
Cut transverse slices (250-400 µm thick) in the ice-cold modified aCSF.
-
Transfer the slices to an incubation chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated standard aCSF until they are needed for recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of synaptic currents from individual neurons in the spinal cord slice.
Materials:
-
Upright microscope with infrared-differential interference contrast (IR-DIC) optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Recording chamber continuously perfused with oxygenated standard aCSF
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Bovine Nocistatin stock solution
-
Pharmacological agents (e.g., tetrodotoxin (TTX) to isolate miniature synaptic currents, bicuculline and strychnine to block GABAA and glycine receptors respectively, CNQX and AP5 to block AMPA and NMDA receptors respectively)
Intracellular Solution for Recording IPSCs (in mM):
-
CsCl 140, CaCl2 1, MgCl2 2, EGTA 11, HEPES 10, ATP-Na2 2; adjusted to pH 7.3 with CsOH.
**Intracellular Solution for Recording EPS
Troubleshooting & Optimization
Navigating Nocistatin: A Technical Guide to Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and biological context of bovine Nocistatin. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of Nocistatin in your research.
Nocistatin Solubility Profile
The solubility of bovine Nocistatin, a heptadecapeptide with a theoretical isoelectric point (pI) of approximately 3.67, is influenced by the choice of solvent and pH. As an acidic peptide, its solubility is generally poor in acidic solutions and increases in basic solutions.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | Soluble up to 2 mg/mL | This is a commonly used physiological buffer. The exact pH of the PBS used was not specified. |
| Physiological Saline (0.9% NaCl) | Data not explicitly available. | Solubility is expected to be pH-dependent. Adjusting the pH to neutral or slightly basic should improve solubility. |
| Aqueous Solutions | Enhanced by TFA salts. | Nocistatin is often supplied as a trifluoroacetic acid (TFA) salt, which generally improves its solubility in aqueous solutions. |
| HEPES buffer (10 mM, pH 7.4) | Readily dissolves. | However, dissolving Nocistatin at concentrations of 0.25 to 1 mM can significantly lower the pH of the solution (to between 6.7 and 4.15), requiring pH readjustment. |
Experimental Protocols & Troubleshooting
Protocol for Dissolving Bovine Nocistatin
-
Initial Solvent Selection: Based on the peptide's acidic nature (net negative charge at neutral pH), start with a small amount of distilled, sterile water.
-
Reconstitution:
-
Bring the lyophilized Nocistatin powder to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of sterile water to the vial to achieve an initial stock concentration (e.g., 1-2 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause peptide degradation or aggregation.
-
-
Adjusting for Poor Solubility:
-
If the peptide does not fully dissolve in water, add a small amount of a basic solution, such as ammonium hydroxide (<50 µL), and dilute to the desired concentration.
-
Caution: If the Nocistatin peptide contains cysteine residues, avoid basic solutions.
-
-
Using Physiological Buffers:
-
For final dilutions into physiological saline or PBS, ensure the stock solution is fully dissolved before adding it to the buffer.
-
When dissolving directly in buffers like HEPES, be aware that the acidic nature of Nocistatin can lower the pH of the solution, especially at higher concentrations. It is crucial to measure and readjust the pH of the final solution to the desired experimental value (e.g., pH 7.4).
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in buffer | The pH of the final solution is too low (close to the peptide's pI). The buffer capacity was exceeded by the acidic peptide solution. | Ensure the stock solution is fully dissolved before dilution. Readjust the pH of the final solution after adding the Nocistatin stock. Consider using a buffer with a higher buffering capacity. |
| Inconsistent experimental results | Peptide degradation or aggregation. Inaccurate peptide concentration due to incomplete dissolution. The pH of the final experimental solution was not controlled. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -20°C or below to minimize freeze-thaw cycles. Confirm complete dissolution visually and consider quantifying the peptide concentration. Always verify the pH of the final solution. |
| Low biological activity | Improper storage of the peptide. The peptide has oxidized (if containing susceptible residues). | Store lyophilized peptide at -20°C. For peptides in solution, aliquot and store at -20°C. If the peptide contains methionine, cysteine, or tryptophan, consider storage under an inert gas to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for bovine Nocistatin? A1: Lyophilized bovine Nocistatin should be stored at or below -20°C. Once dissolved, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q2: Why is my Nocistatin solution acidic? A2: Bovine Nocistatin is an acidic peptide with a low isoelectric point (pI ≈ 3.67). When dissolved in an unbuffered solution, it will result in an acidic pH. This is an important consideration when preparing solutions for cell-based assays or in vivo studies, as the final pH must be adjusted to physiological levels.
Q3: Can I dissolve Nocistatin directly in physiological saline? A3: While it may be possible, dissolving it in a small amount of water or a slightly basic solution first to create a concentrated stock is recommended. This ensures complete dissolution before diluting into physiological saline. Direct dissolution in saline may be difficult and pH adjustment will likely be necessary.
Q4: Does the TFA salt in the Nocistatin preparation affect experiments? A4: For most standard in vitro assays, the residual TFA levels from HPLC purification do not typically interfere. However, for highly sensitive cellular or biochemical studies, the presence of TFA should be considered as it can affect pH and cellular processes.
Q5: What is the primary biological function of Nocistatin? A5: Nocistatin is a neuropeptide that acts as a functional antagonist of nociceptin/orphanin FQ (N/OFQ). It is involved in the regulation of pain transmission, where it can block N/OFQ-induced allodynia and hyperalgesia.
Nocistatin Signaling and Experimental Workflow
Nocistatin exerts its effects through a distinct signaling pathway that counteracts the actions of N/OFQ. It does not bind to the N/OFQ receptor but to its own high-affinity binding sites in the brain and spinal cord. Its mechanism involves the modulation of neurotransmitter release via a presynaptic mechanism sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins.
potential off-target effects of synthetic Nocistatin (bovine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of synthetic bovine Nocistatin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Does synthetic bovine Nocistatin bind to the Nociceptin/Orphanin FQ (NOP) receptor?
A1: No, studies have consistently shown that Nocistatin does not bind to the NOP receptor, which is the receptor for Nociceptin/Orphanin FQ (N/OFQ). This is a critical point as both peptides are derived from the same precursor, prepro-nociceptin. While they are related in origin, they have distinct receptor targets.
Q2: If Nocistatin doesn't bind to the NOP receptor, how does it exert its biological effects?
A2: Nocistatin is believed to exert its effects through at least two mechanisms:
-
Interaction with a putative G protein-coupled receptor (GPCR): Evidence suggests that some of Nocistatin's biological actions are mediated by an as-yet-unidentified GPCR. This is supported by findings that its effects can be sensitive to Pertussis toxin, which is characteristic of signaling through Gi/Go-coupled GPCRs.
-
Binding to NIPSNAP1: Nocistatin has been shown to interact with the 4-nitrophenylphosphatase domain and non-neuronal SNAP25-like protein homolog 1 (NIPSNAP1). This interaction is crucial for some of Nocistatin's functions, such as the inhibition of N/OFQ-evoked tactile allodynia.
Q3: What are the known functional "off-target" or, more accurately, "non-NOP receptor" effects of Nocistatin?
A3: Nocistatin often exhibits effects that are functionally opposite to those of N/OFQ. Known effects include:
-
Blocking N/OFQ-induced allodynia and hyperalgesia.
-
Attenuating inflammatory pain.
-
Modulating the release of other neurotransmitters, such as inhibiting the release of 5-HT (serotonin) from cortical synaptosomes.
Q4: Has synthetic bovine Nocistatin been screened against a broad panel of receptors?
A4: Based on the currently
Validation & Comparative
functional antagonism of Nocistatin (bovine) and N/OFQ in vivo
An In-Depth Comparative Guide to the In Vivo Functional Antagonism of Nocistatin and Nociceptin/Orphanin FQ
Nociceptin/Orphanin FQ (N/OFQ) and Nocistatin, two neuropeptides derived from the same precursor, prepronociceptin, exhibit opposing physiological effects, particularly in the modulation of pain.[1][2][3] While N/OFQ's actions are mediated through the NOP (Nociceptin Opioid Peptide) receptor, Nocistatin does not bind to this receptor, suggesting a mechanism of functional antagonism.[1][2][4] This guide provides a detailed comparison of their in vivo effects, supported by experimental data, to elucidate their antagonistic relationship for researchers, scientists, and drug development professionals.
Comparative Effects on Pain Modulation
N/OFQ exhibits a complex, bimodal role in pain modulation, often producing hyperalgesia (increased sensitivity to pain) and allodynia (pain from non-painful stimuli) when administered supraspinally, while having analgesic effects at the spinal level.[5][6] Nocistatin, conversely, has been shown to counteract the hyperalgesic and allodynic effects of N/OFQ.[2]
Table 1: In Vivo Effects of N/OFQ and Nocistatin on Nociception
| Peptide | Animal Model | Administration Route | Dose | Observed Effect on Nociception | Reference |
| N/OFQ | Mouse | Intrathecal (i.t.) | - | Induces hyperalgesia and allodynia. | [2] |
| N/OFQ | Chronic Constriction Injury (CCI) Rat | Intrathecal (i.t.) | 10 µg & 30 µg | Dose-dependently increased foot withdrawal latency (analgesic effect). 3 µg had no effect. | [1] |
| Nocistatin | Mouse | Intrathecal (i.t.) | - | Blocks N/OFQ-induced allodynia and hyperalgesia. Attenuates Prostaglandin E2-evoked pain. | [2] |
| Nocistatin + N/OFQ | Chronic Constriction Injury (CCI) Rat | Intrathecal (i.t.) | 10 µg Nocistatin + 10 µg N/OFQ | Blocked the analgesic effect of N/OFQ; foot withdrawal latency significantly decreased compared to N/OFQ alone. | [1] |
| Nocistatin | Rat | Intracerebroventricular (i.c.v.) | 0.05 ng - 500 ng | Co-injection with N/OFQ reversed the antagonistic effect of N/OFQ on morphine analgesia in a bell-shaped dose-response manner (most effective dose: 0.5 ng). | [7] |
| Nocistatin | Rat (Formalin Test) | Intrathecal (i.t.) | - | Attenuated phase 1, but not phase 2, of formalin-induced flinching behavior. | [4] |
Comparative Effects on Locomotor Activity
The N/OFQ system is a known modulator of motor function.[8] Intracerebroventricular (i.c.v.) administration of N/OFQ in mice has been shown to have biphasic effects, with lower doses causing stimulation and higher doses leading to a potent, albeit short-lasting, inhibition of locomotor activity.[9][10]
Table 2: In Vivo Effects of N/OFQ on Locomotor Activity in Mice
| Peptide | Administration Route | Dose (nmol) | Observed Effect on Locomotor Activity | Duration of Effect | Reference |
| N/OFQ | Intracerebroventricular (i.c.v.) | 0.001 - 0.01 | Stimulatory effects. | - | [10] |
| N/OFQ | Intracerebroventricular (i.c.v.) | 1 | Stimulatory effects (increased horizontal activity). | First hour. | [9] |
| N/OFQ | Intracerebroventricular (i.c.v.) | 1 - 10 | Dose-dependent, naloxone-insensitive reduction of locomotor activity. | - | [10] |
| N/OFQ | Intracerebroventricular (i.c.v.) | 10 | Robust inhibitory effects. | First hour. | [9] |
Information regarding the direct effect of bovine Nocistatin alone on locomotor activity is less prevalent in the reviewed literature, with studies primarily focusing on its antagonism of N/OFQ's effects in pain pathways.
Signaling Pathways and Functional Antagonism
The functional antagonism between N/OFQ and Nocistatin is notable because Nocistatin does not bind to the NOP receptor.[1][2] This indicates that Nocistatin exerts its effects through a distinct, as-yet-unidentified receptor and signaling pathway that counteracts the downstream effects of NOP receptor activation. N/OFQ, upon binding to the G-protein coupled NOP receptor, typically leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels.[5] Nocistatin's mechanism appears to functionally oppose these outcomes.
Caption: Proposed functional antagonism pathway of N/OFQ and Nocistatin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the Nocistatin-N/OFQ antagonism.
1. Chronic Constriction Injury (CCI) Model in Rats This protocol is used to induce a neuropathic pain state and assess the analgesic or hyperalgesic effects of administered substances.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it, leading to nerve compression and subsequent thermal hyperalgesia.
-
Drug Administration: Peptides (N/OFQ, Nocistatin, or a combination) are injected intrathecally (i.t.) into the subarachnoid space.
-
Behavioral Assay (Thermal Hyperalgesia): The foot withdrawal latency (FWL) to a radiant heat source is measured. A longer latency indicates an analgesic effect, while a shorter latency suggests hyperalgesia. Measurements are typically taken before and at various time points after drug administration.
2. Intracerebroventricular (i.c.v.) Injection and Tail-Flick Test in Rats This method assesses the supraspinal effects of substances on nociception.[7]
-
Animal Model: Rats with a surgically implanted cannula directed into a lateral cerebral ventricle.
-
Drug Administration: Substances like morphine, N/OFQ, and Nocistatin are injected directly into the cerebrospinal fluid via the cannula.
-
Behavioral Assay (Tail-Flick Test): The latency for a rat to flick its tail away from a radiant heat source is measured. This test is a common measure of spinal nociceptive reflexes that are modulated by supraspinal pathways. An increase in tail-flick latency (TFL) indicates analgesia.
References
- 1. Effect of intrathecal nocistatin on nociceptin/orphanin FQ analgesia in chronic constriction injury rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocistatin, a peptide that blocks nociceptin action in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin - Wikipedia [en.wikipedia.org]
- 4. Effect of nocistatin and its interaction with nociceptin/orphanin FQ on the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nocistatin reverses the effect of orphanin FQ/nociceptin in antagonizing morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the locomotor activity-inhibiting effect of nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the signaling pathways activated by Nocistatin (bovine) and N/OFQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the distinct signaling pathways activated by two peptides derived from the same precursor, prepronociceptin: Nociceptin/Orphanin FQ (N/OFQ) and Nocistatin (bovine). While originating from a common source, these peptides exhibit divergent and often opposing physiological effects, largely due to their interaction with different cellular receptors and downstream effectors.
I. Overview of N/OFQ and Nocistatin
N/OFQ is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) with high homology to classical opioid receptors (MOP, DOP, KOP).[1] In contrast, Nocistatin does not bind to the NOP receptor but interacts with its own distinct binding sites and protein partners, leading to fundamentally different cellular responses.[2][3] Functionally, N/OFQ is implicated in a wide array of processes including pain, anxiety, and reward, while Nocistatin is primarily recognized for its ability to counteract N/OFQ-induced hyperalgesia and allodynia.[3][4]
II. Core Signaling Mechanisms
The signaling cascades initiated by N/OFQ are well-characterized and follow a classical GPCR activation pattern. Nocistatin's mechanisms are more complex and involve multiple targets that are still being fully elucidated.
Activation of the NOP receptor by N/OFQ initiates a canonical Gi/o-coupled signaling cascade.[1][5] This leads to several key intracellular events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in a significant decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity, leading to an overall inhibitory effect on neuronal excitability. This includes the activation of G protein-coupled inwardly rectifying potassium (Kir3) channels and the inhibition of voltage-gated calcium channels.[5][7]
-
Activation of MAP Kinase Pathways: NOP receptor activation also stimulates several mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[7][8][9]
-
Phospholipase C Activation: The pathway can also involve the activation of Phospholipase C (PLC).[7][8]
Nocistatin's signaling is multifaceted and does not rely on the NOP receptor. Its actions are mediated through several distinct molecular targets:
-
Putative GPCR: Evidence suggests Nocistatin acts on an as-yet-unidentified Gi/o-coupled GPCR. This is supported by pertussis toxin-sensitive inhibition of 5-HT release, indicating a Gi/o protein-mediated pathway.[4][10][11]
-
NIPSNAP1 Interaction: Nocistatin directly interacts with the 4-nitrophenylphosphatase domain and non-neuronal SNAP25-like protein homolog 1 (NIPSNAP1).[12][13] This interaction is crucial for Nocistatin's ability to block N/OFQ-evoked allodynia.[12][14]
-
Modulation of Ion Channels: Nocistatin directly modulates the activity of Acid-Sensing Ion Channels (ASICs), particularly ASIC3.[15][16] It can act as both a positive and negative modulator depending on pH, and its proteolytic fragments exhibit distinct effects.[15][17]
III. Comparative Data on Signaling Pathways
The following tables summarize the key differences in the signaling outcomes following receptor activation by N/OFQ and Nocistatin.
Table 1: Comparison of Primary Receptors and G Protein Coupling
| Feature | N/OFQ | Nocistatin (bovine) |
|---|---|---|
| Primary Receptor | NOP (ORL-1) Receptor[1] | Does not bind NOP receptor.[2] Interacts with NIPSNAP1, ASIC3, and a putative GPCR.[10][12][15] |
| G Protein Coupling | Primarily Gi/o[1][5] | Gi/o coupling suggested by pertussis toxin-sensitive effects.[4][10] |
Table 2: Downstream Signaling Effects
| Signaling Event | Effect of N/OFQ | Effect of Nocistatin (bovine) |
|---|---|---|
| Adenylyl Cyclase / cAMP | Inhibition / Decreased cAMP[5][6] | No direct effect on NOP-mediated cAMP inhibition. May increase cAMP via other mechanisms.[18] |
| Potassium (K+) Channels | Activates Kir3 channels[5][7] | No reported direct effect on Kir3 channels.[18] |
| Calcium (Ca2+) Channels | Inhibits voltage-gated Ca2+ channels[7] | No reported direct effect on voltage-gated Ca2+ channels.[18] |
| MAP Kinase (ERK, p38, JNK) | Activates ERK, p38, and JNK pathways[7][8] | No reported direct activation of these MAPK pathways. |
| Acid-Sensing Ion Channels (ASICs) | No reported direct effect. | Directly modulates ASIC3 activity.[15][17] |
| Neurotransmitter Release | Generally inhibitory (e.g., glutamate)[7] | Inhibits 5-HT release; selectively reduces inhibitory synaptic transmission.[4][10] |
| Pain-Related Behavior | Pro-nociceptive (supraspinal) or anti-nociceptive (spinal)[5][8] | Blocks N/OFQ-induced allodynia and hyperalgesia.[2][3] |
IV. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are generalized protocols for key assays used to study N/OFQ and Nocistatin signaling.
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity.
-
Cell Culture: Plate CHO cells stably expressing the human NOP receptor (CHO-hNOP) in 96-well plates and grow to confluence.
-
Serum Starvation: Serum-starve the cells for 2-4 hours prior to the assay.
-
Pre-treatment: Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.
-
Agonist Stimulation: Add varying concentrations of N/OFQ alongside a fixed concentration of forskolin (an adenylyl cyclase stimulator). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Detection: Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the N/OFQ concentration to generate a dose-response curve and determine the EC50 value.[19]
This method quantifies the activation of the ERK MAP kinase pathway.
-
Cell Culture and Stimulation: Plate cells (e.g., HEK293 or CHO-hNOP) and serum-starve overnight. Stimulate with the agonist (e.g., N/OFQ) for a defined period (typically 5-10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and resolve 10-20 µg of protein per lane on a 10% SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry: Quantify band intensity and express the p-ERK/total-ERK ratio to determine the fold-change in phosphorylation.[21]
V. Conclusion
N/OFQ and Nocistatin provide a compelling example of how peptides from a single precursor can evolve to have distinct and functionally opposing roles. N/OFQ signals through the well-defined NOP-Gi/o pathway, leading to neuronal inhibition. In contrast, Nocistatin engages multiple, NOP-independent targets, including the protein NIPSNAP1 and ASIC ion channels, to modulate neuronal function in a more complex manner. Understanding these divergent signaling pathways is critical for the targeted development of novel therapeutics for pain and other neurological disorders.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Nocistatin: a novel neuropeptide encoded by the gene for the nociceptin/orphanin FQ precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocistatin, a peptide that blocks nociceptin action in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential activation of ERK, p38, and JNK MAPK by nociceptin/orphanin FQ in the potentiation of prostaglandin cerebrovasoconstriction after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards a receptor for nocistatin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. Identification of NIPSNAP1 as a Nocistatin-interacting Protein Involving Pain Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pain regulation by nocistatin-targeting molecules: G protein-coupled-receptor and nocistatin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of NIPSNAP1 as a nocistatin-interacting protein involving pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nocistatin and Products of Its Proteolysis Are Dual Modulators of Type 3 Acid-Sensing Ion Channels (ASIC3) with Algesic and Analgesic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endogenous Neuropeptide Nocistatin Is a Direct Agonist of Acid-Sensing Ion Channels (ASIC1, ASIC2 and ASIC3) [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Nociceptin, Phe1ψ-nociceptin1–13, nocistatin and prepronociceptin154–181 effects on calcium channel currents and a potassium current in rat locus coeruleus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of chronic nociceptin/orphanin FQ exposure on cAMP accumulation and receptor density in Chinese hamster ovary cells expressing human nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Personal protective equipment for handling Nocistatin (bovine)
Essential Safety and Handling Guide for Nocistatin (bovine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nocistatin (bovine). As a research-grade peptide, Nocistatin (bovine) requires careful handling to ensure personnel safety and experimental integrity. The toxicological properties of Nocistatin (bovine) have not been fully investigated, and therefore, it should be handled as a compound of unknown toxicity.[1]
Crucial First Step: Always obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) from your supplier before handling Nocistatin (bovine).[2] This document contains critical safety information that may be specific to the formulation provided.
Interpreting the Safety Data Sheet (SDS)
The SDS for Nocistatin (bovine) is the primary source of detailed safety information. When you receive the SDS, use the following table as a guide to locate and understand the essential safety data.
| Data Category | Description | Why It's Important |
| GHS Pictograms | Standardized symbols that provide a quick visual reference of the hazards associated with the chemical. | Immediately communicates the type of hazard (e.g., corrosive, irritant, health hazard). |
| Hazard Statements (H-Statements) | Standardized phrases that describe the nature of the hazards of a chemical. | Provides specific details on potential health effects and physical hazards. |
| Precautionary Statements (P-Statements) | Standardized phrases that recommend measures to minimize or prevent adverse effects resulting from exposure. | Gives clear instructions on prevention, response, storage, and disposal. |
| Occupational Exposure Limits (OELs) | The upper acceptable concentration of a hazardous substance in the workplace air for a particular material or class of materials. | Crucial for assessing inhalation risk and determining if engineering controls like a fume hood are mandatory. As of now, there are no published exposure limits for Trifluoroacetic acid (TFA), a common counter-ion.[3] |
| Toxicological Information | Details on the acute and chronic health effects of exposure, including routes of exposure (inhalation, ingestion, skin contact). | Informs the risk assessment and helps in understanding the potential consequences of exposure. |
| Incompatible Materials | Lists chemicals and materials that should be kept separate from the product to avoid dangerous reactions. | Essential for safe storage and preventing accidental creation of hazardous conditions. For example, Trifluoroacetic acid (TFA) is incompatible with strong bases, oxidizing agents, and metals.[1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or direct contact. The minimum required PPE for handling Nocistatin (bovine) in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Disposable nitrile gloves are suitable for incidental contact.[5][6] For extended handling or when working with higher concentrations, consider double-gloving or using a more robust glove like butyl rubber or Viton, especially if the peptide is dissolved in a hazardous solvent.[4] Always remove gloves immediately after contact with the chemical and wash hands.[5] |
| Eye and Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles are recommended. | Safety glasses must meet ANSI Z87.1 standards.[7] When there is a potential for splashes, such as during reconstitution or handling larger volumes, chemical splash goggles should be worn.[6] A face shield, worn over goggles, is required when handling larger quantities or when a significant splash hazard exists.[6][7] |
| Body Protection | Flame-resistant lab coat. | A lab coat protects personal clothing and skin from contamination.[8] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or chemical fume hood. | When handling larger amounts of lyophilized powder that could become airborne, a dust respirator may be necessary.[9] All work with powders should ideally be performed in a chemical fume hood to minimize inhalation risk.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of contamination and exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized Peptide: Store the lyophilized (powder) Nocistatin (bovine) in a tightly sealed container in a cool, dry, and dark environment, typically at -20°C or below for long-term stability.[10][11][12]
-
Preventing Contamination: Before opening, allow the container to equilibrate to room temperature in a desiccator.[9][11] This crucial step prevents condensation from forming inside the vial, which can degrade the peptide.[12]
Reconstitution and Solution Handling
-
Work Environment: All handling of Nocistatin (bovine), especially the lyophilized powder, should be conducted in a controlled environment, such as a chemical fume hood, to prevent inhalation of airborne particles.[4]
-
Solvent Addition: Use sterile technique and high-purity solvents for reconstitution.[12] Add the solvent slowly down the side of the vial to avoid disturbing the powder.[12]
-
Dissolving: Gently swirl or vortex to dissolve the peptide.[12] Avoid vigorous shaking, which can cause denaturation. Sonication may be used to aid the dissolution of larger particles.[9]
-
Storage of Solutions: Once in solution, peptides have limited stability. It is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or below.[9] Avoid repeated freeze-thaw cycles, as this degrades the peptide.[11]
Emergency Protocol: Small Spill Cleanup
In the event of a small spill of Nocistatin (bovine) powder outside of a fume hood, follow these steps. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[13]
Step 1: Alert and Secure
-
Alert personnel in the immediate area of the spill.
-
Restrict access to the area.
Step 2: Assess and Prepare
-
Ensure you are wearing the appropriate PPE: lab coat, safety goggles, and double nitrile gloves.
-
If the powder is fine and could become airborne, consider a dust mask or respirator.
Step 3: Contain and Clean
-
Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[14]
-
Wet the absorbent material slightly with water (if the substance is not water-reactive) to dampen the powder and minimize dust.
-
Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[15][16]
Step 4: Decontaminate
-
Clean the spill area with a suitable laboratory detergent or as recommended by your institution's EHS.[14]
-
Wipe the area down with a wet paper towel.[16]
Step 5: Dispose
-
Place all contaminated materials (gloves, towels, pads) into a sealed plastic bag.[16]
-
Label the bag as hazardous waste and dispose of it according to your institution's guidelines.[15]
Caption: Workflow for handling a small laboratory spill of powdered Nocistatin (bovine).
Disposal Plan
Proper disposal of Nocistatin (bovine) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or expired Nocistatin (bovine) must be disposed of as hazardous chemical waste.[2] Do not discard it with general laboratory or household waste.[2]
-
Contaminated Materials: All items that have come into contact with Nocistatin (bovine), including pipette tips, vials, gloves, and absorbent pads, must be treated as hazardous waste.[3] These items should be collected in a clearly labeled, sealed hazardous waste container.[17]
-
Waste Containing Trifluoroacetic Acid (TFA): Nocistatin (bovine) is often supplied as a salt with Trifluoroacetic acid (TFA). TFA is a strong, corrosive acid and requires specific disposal procedures.
-
Final Disposal: Arrange for the collection of all hazardous waste by your institution's EHS or a certified hazardous waste contractor.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. amherst.edu [amherst.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. bachem.com [bachem.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. peptide.com [peptide.com]
- 12. choiceaminos.com [choiceaminos.com]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 14. westlab.com [westlab.com]
- 15. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
